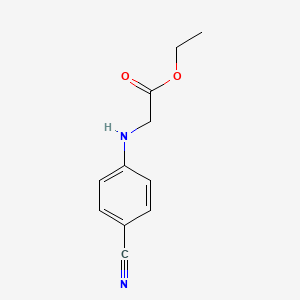

Ethyl 2-((4-cyanophenyl)amino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-cyanoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUMRMSDANMQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632429 | |

| Record name | Ethyl N-(4-cyanophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218168-58-2 | |

| Record name | Ethyl N-(4-cyanophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for Ethyl 2-((4-cyanophenyl)amino)acetate

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-((4-cyanophenyl)amino)acetate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic intermediate. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, providing a self-validating framework for structural confirmation and purity assessment. Methodologies for data acquisition are detailed, and all interpretations are grounded in authoritative spectroscopic principles.

Introduction and Molecular Structure

This compound belongs to the class of N-aryl glycine esters, which are versatile building blocks in organic synthesis and medicinal chemistry.[1][2][3] The presence of multiple functional groups—a secondary aromatic amine, a nitrile, and an ethyl ester—makes spectroscopic analysis a powerful tool for unambiguous structural elucidation. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the characterization of subsequent derivatives.

The molecular structure contains several distinct electronic environments, each giving rise to characteristic spectroscopic signals:

-

A para-substituted aromatic ring , which dictates specific patterns in NMR and IR spectra.

-

A nitrile group (C≡N) , a strong chromophore in IR spectroscopy.

-

A secondary amine (N-H) linkage, identifiable in both NMR and IR.

-

An ethyl ester group (-COOCH₂CH₃) , which presents a classic and easily identifiable signature in NMR.

Molecular Structure: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol

Experimental Protocols: A Validated Approach

To ensure data integrity, standardized protocols are essential. The data presented and interpreted herein are based on methodologies common in modern analytical laboratories.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][4] Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as the internal standard for chemical shift calibration (δ = 0.00 ppm).[5]

FT-IR Spectroscopy

Infrared spectra are acquired using an FT-IR spectrometer. For solid samples, the KBr (potassium bromide) pellet method is standard, where the sample is ground with KBr and pressed into a thin, transparent disk.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. Data is collected over the range of 4000–400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns useful for structural elucidation, while Electrospray Ionization (ESI) is a softer technique often used for accurate mass determination of the molecular ion.[4]

Caption: Spectroscopic analysis workflow.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[7]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | Doublet | 2H | ~8.8 | Ar-H (ortho to -CN) |

| ~6.65 | Doublet | 2H | ~8.8 | Ar-H (ortho to -NH) |

| ~4.50 | Broad Singlet | 1H | - | N-H |

| ~4.25 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |

| ~3.95 | Singlet | 2H | - | -NH-CH₂ -COO- |

| ~1.30 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |

Expert Interpretation:

-

Aromatic Region: The para-substituted ring gives a characteristic AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitrile group are deshielded and appear further downfield (~7.45 ppm) compared to the protons ortho to the electron-donating amino group (~6.65 ppm).[8][9]

-

Amine Proton: The N-H proton typically appears as a broad singlet between 3-5 ppm for aromatic amines.[10] Its chemical shift can be variable and it may exchange with D₂O.

-

Methylene Protons (Glycinate): The two protons on the carbon adjacent to the nitrogen appear as a singlet around 3.95 ppm. Their proximity to both the nitrogen and the ester group causes a downfield shift.

-

Ethyl Ester Group: This presents a classic signature: a quartet at ~4.25 ppm for the methylene (-OCH₂) protons, split by the adjacent three methyl protons, and a triplet at ~1.30 ppm for the methyl (-CH₃) protons, split by the adjacent two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | C =O (Ester) |

| ~150.2 | Ar-C (ipso, attached to -NH) |

| ~133.8 | Ar-C H (ortho to -CN) |

| ~120.0 | C ≡N (Nitrile) |

| ~112.5 | Ar-C H (ortho to -NH) |

| ~101.0 | Ar-C (ipso, attached to -CN) |

| ~61.5 | -O-C H₂-CH₃ |

| ~45.8 | -NH-C H₂-COO- |

| ~14.1 | -O-CH₂-C H₃ |

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded, appearing at the far downfield end of the spectrum (~169.5 ppm).[11]

-

Aromatic Carbons: Four signals are expected for the para-substituted ring. The ipso-carbon attached to the highly electronegative nitrogen is the most downfield (~150.2 ppm). The ipso-carbon attached to the nitrile group is found much further upfield (~101.0 ppm). The two distinct aromatic CH carbons are clearly resolved.

-

Nitrile Carbon: The nitrile carbon signal appears in its characteristic region around 120.0 ppm.[12]

-

Aliphatic Carbons: The three aliphatic carbons of the ethyl 2-(amino)acetate moiety are observed at their expected shifts, with the carbon bonded to oxygen (-OCH₂) being the most downfield of the three.

FT-IR Spectroscopy

The FT-IR spectrum is invaluable for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1740 | Strong, Sharp | C=O Stretch (Ester) |

| ~1610, ~1520 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1180 | Strong | C-N Stretch (Aromatic Amine) |

Expert Interpretation:

-

N-H Stretch: A secondary amine N-H stretch appears as a single, relatively sharp peak around 3380 cm⁻¹.[10]

-

C≡N Stretch: This is one of the most diagnostic peaks in the spectrum. The nitrile group conjugated with the aromatic ring gives a strong, sharp absorption at ~2225 cm⁻¹.[12] Its intensity and characteristic position make it easy to identify.

-

C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band at a high frequency (~1740 cm⁻¹), consistent with an aliphatic ester.[13][14]

-

Fingerprint Region: The complex pattern below 1600 cm⁻¹ contains stretches for the aromatic ring, C-N, and C-O bonds, confirming the overall structure. The strong C-O ester stretch around 1250 cm⁻¹ is particularly prominent.[14]

Caption: Correlation of functional groups to spectral data.

Mass Spectrometry

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps piece the structure together.

Table 4: Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Possible Fragment Assignment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 159 | Medium | [M - OCH₂CH₃]⁺ |

| 131 | High | [M - COOCH₂CH₃]⁺ |

| 117 | Base Peak | [C₇H₅N₂]⁺ (cyanophenylamino fragment) |

| 102 | Medium | [C₇H₄N]⁺ (cyanophenyl fragment) |

Expert Interpretation:

-

Molecular Ion: The presence of a peak at m/z 204 confirms the molecular weight of the compound (C₁₁H₁₂N₂O₂). The molecule adheres to the nitrogen rule, having an even molecular weight and an even number of nitrogen atoms.[15]

-

Fragmentation Pattern: The fragmentation is dominated by cleavages around the ester and amine functionalities.

-

The loss of an ethoxy radical (•OC₂H₅, 45 Da) gives the fragment at m/z 159.

-

The loss of the entire carbethoxy group (•COOCH₂CH₃, 73 Da) results in the ion at m/z 131.[16]

-

The base peak at m/z 117 is highly significant. It results from cleavage alpha to the amine nitrogen, losing the •CH₂COOCH₂CH₃ radical. This forms a very stable cyanophenylamino cation, confirming the connectivity between the aromatic ring and the nitrogen atom.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the congruent narrative told by all techniques.

-

Mass Spectrometry establishes the molecular formula as C₁₁H₁₂N₂O₂ (m/z 204).

-

FT-IR confirms the presence of all key functional groups: N-H (~3380 cm⁻¹), C≡N (~2225 cm⁻¹), and ester C=O (~1740 cm⁻¹).

-

¹³C NMR confirms the carbon skeleton, showing 9 unique carbons: 1 carbonyl, 4 aromatic, 1 nitrile, and 3 distinct aliphatic carbons, matching the proposed structure.

-

¹H NMR pieces the structure together, showing the para-substituted aromatic ring, the secondary amine, the glycinate methylene bridge, and the characteristic ethyl group, with integrations matching the proton count of the molecular formula.

The data from each independent analysis converges to unambiguously confirm the structure as this compound.

Conclusion

The spectroscopic profile of this compound is well-defined and characteristic. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, FT-IR serves as a rapid and definitive check for the essential functional groups, and Mass Spectrometry confirms the molecular weight and key structural linkages through predictable fragmentation. This guide provides the necessary data and interpretive logic for researchers to confidently identify and assess the quality of this important chemical intermediate.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Supporting Inform

- Identification of Aromatic F

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- B. A. Smith. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Spectroscopy of Amines. (n.d.). Fiveable.

- Amines. (n.d.). University of Calgary.

- Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. (n.d.).

- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.

- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.

- Interpreting. (n.d.). OpenOChem Learn.

- Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

- Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022, May 18). The Royal Society of Chemistry.

- N-Aryl glycines as versatile initiators for various polymeriz

- Spectra of ethyl acet

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- mass spectra - fragmentation p

Sources

- 1. Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl glycines as versatile initiators for various polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. whitman.edu [whitman.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Physicochemical Characteristics of the (4-Cyanophenyl)amino)acetate Scaffold

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a detailed examination of the physical and chemical characteristics of the 2-((4-cyanophenyl)amino)acetic acid scaffold and its ethyl ester derivative, Ethyl 2-((4-cyanophenyl)amino)acetate. As direct experimental data for the ethyl ester is not extensively published, this document leverages comprehensive data from its parent carboxylic acid—a key intermediate in pharmaceutical synthesis—to provide robust, scientifically grounded insights. This approach is designed to empower researchers in medicinal chemistry and drug development with the foundational knowledge required for synthesis, characterization, and application of this important molecular framework.

The 2-((4-cyanophenyl)amino)acetic acid core is a significant building block in modern pharmacology. Notably, it serves as a crucial intermediate in the synthesis of advanced anticoagulants like dabigatran etexilate, a direct thrombin inhibitor used to prevent and treat blood clot-related disorders[1]. The ethyl ester, this compound, represents a logical and common derivative, often synthesized to enhance solubility in organic solvents for reactions or to function as a prodrug, improving the bioavailability of the parent acidic drug.

This guide will therefore present the verified characteristics of the parent acid and provide expert-derived predictions for the ethyl ester, supported by established principles of organic chemistry.

Chemical Identity and Structural Elucidation

The core structure consists of a para-substituted cyanophenyl ring linked through a secondary amine to an acetic acid or ethyl acetate moiety. The primary difference between the two molecules discussed is the functional group at the terminus of the acetate chain: a carboxylic acid versus an ethyl ester.

Caption: Chemical structures of the parent acid and its ethyl ester.

Table 1: Core Identification Parameters

| Identifier | 2-((4-Cyanophenyl)amino)acetic Acid | This compound (Predicted/Calculated) |

| IUPAC Name | 2-((4-cyanophenyl)amino)acetic acid[2] | This compound |

| Synonyms | N-(4-Cyanophenyl)glycine[1] | 2-((4-Cyanophenyl)amino)acetic acid ethyl ester |

| CAS Number | 42288-26-6[1][2][3] | Not assigned |

| Molecular Formula | C₉H₈N₂O₂[1][3] | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 176.17 g/mol [1][3] | 204.23 g/mol |

Physicochemical Properties

The physical properties of the parent acid are well-documented. The conversion of a carboxylic acid to its ethyl ester predictably alters these properties by removing the capacity for strong hydrogen bonding (as a donor) and increasing the molecule's lipophilicity.

Table 2: Comparison of Physical Properties

| Property | 2-((4-Cyanophenyl)amino)acetic Acid (Experimental) | This compound (Predicted) | Causality of Predicted Change |

| Appearance | White to pale yellow crystalline powder[2] | Likely a white to pale yellow solid or a viscous oil. | Esterification disrupts the crystal lattice formed by carboxylic acid dimers, often leading to a lower melting point or an amorphous/oily state. |

| Melting Point | 237 °C[1] | Significantly lower than the parent acid. | The absence of strong intermolecular hydrogen bonding from the carboxylic acid group drastically reduces the energy required to break the crystal lattice. |

| Boiling Point | 447.2 °C (Predicted)[1] | Lower than the parent acid. | While more volatile than the acid, it is still a relatively large molecule and would require high vacuum for distillation. |

| Solubility | Slightly soluble in DMSO, methanol, dichloromethane[1]. | Soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and ethanol. Poorly soluble in water. | The ethyl group increases the non-polar character, enhancing solubility in organic media while reducing solubility in polar, aqueous media. |

| Density | ~1.3 g/cm³ (Predicted)[1] | Expected to be in a similar range, ~1.1-1.2 g/cm³. | The addition of the ethyl group increases mass and volume, typically resulting in a slight decrease in density. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The spectra of the ethyl ester will be dominated by the features of the parent acid, with the clear addition of signals from the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR of the ethyl ester is expected to show the characteristic aromatic signals of the 1,4-disubstituted benzene ring (two doublets). The methylene protons (-CH₂-) adjacent to the amine and the amine proton (-NH-) will also be present. Crucially, the ethyl ester will introduce a quartet at approximately 4.1-4.2 ppm (for the -O-CH₂- group) and a triplet at around 1.2-1.3 ppm (for the -CH₃ group). The broad singlet for the carboxylic acid proton in the parent compound will be absent.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons and the nitrile carbon (around 118-120 ppm). The carbonyl carbon of the ester will appear around 170-172 ppm, a slightly different shift from the carboxylic acid carbonyl. The ethyl group will add two distinct signals: one for the methylene carbon (-O-CH₂-) around 61 ppm and one for the terminal methyl carbon (-CH₃) around 14 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear functional group information.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

C≡N Stretch: A sharp, intense peak in the range of 2220-2240 cm⁻¹, characteristic of a nitrile group.

-

C=O Stretch: This is the key differentiating peak. For the parent acid, it appears broadly around 1700-1725 cm⁻¹ due to hydrogen bonding. For the ethyl ester , this peak is expected to be a sharp, strong band at a higher wavenumber, typically 1735-1750 cm⁻¹ .

-

C-O Stretch: The ester will also exhibit a strong C-O stretching band in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

For the ethyl ester, Electron Impact (EI) or Electrospray Ionization (ESI) would be effective. The ESI-MS in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 205.23.

Experimental Workflows & Protocols

The following are standardized protocols for obtaining the key physical data.

Protocol 1: Melting Point Determination

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol 2: Spectroscopic Analysis

-

NMR Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Transfer the solution to a 5 mm NMR tube.

-

-

FT-IR Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

-

Data Acquisition: Acquire spectra on a suitable spectrometer (e.g., 400 MHz for NMR) following standard instrument procedures.

Caption: Standard workflow for synthesis and characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be based on the hazards associated with its structural components: aromatic amines and nitriles.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed or in contact with skin.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Store away from strong oxidizing agents and strong acids.

-

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development, primarily due to its status as a direct derivative of a key pharmaceutical intermediate. While direct, comprehensive experimental data on the ester is sparse, a robust and reliable profile of its physical characteristics can be constructed by analyzing the well-documented properties of its parent acid, 2-((4-cyanophenyl)amino)acetic acid. This guide provides the necessary data, predicted characteristics, and standardized protocols to enable researchers to confidently synthesize, identify, and utilize this valuable molecular scaffold in their work.

References

An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2-(4-cyanophenyl)acetate, bearing the CAS number 1528-41-2, is a versatile bifunctional organic molecule that has garnered significant interest within the realms of pharmaceutical and chemical synthesis. Its unique structure, incorporating both a nitrile and an ester functional group, positions it as a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its current and potential applications in drug discovery and development. Our objective is to furnish researchers and synthetic chemists with the critical information necessary to effectively harness the synthetic potential of this compound.

Physicochemical Properties

Ethyl 2-(4-cyanophenyl)acetate is a white to pale yellow solid at room temperature.[1] The presence of the polar nitrile group and the ester moiety contributes to its moderate solubility in a range of organic solvents.[2]

| Property | Value | Source(s) |

| CAS Number | 1528-41-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 90-93 °C | [1] |

| Boiling Point | 305 °C | [1] |

| Density | 1.11 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [2] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of Ethyl 2-(4-cyanophenyl)acetate is anticipated to exhibit distinct signals corresponding to the ethyl group and the protons on the phenyl ring and the benzylic position.

-

Ethyl Protons: A triplet integrating to three protons is expected around δ 1.2-1.3 ppm, corresponding to the methyl group (CH₃). The adjacent methylene group (CH₂) will appear as a quartet around δ 4.1-4.2 ppm, integrating to two protons.

-

Benzylic Protons: A singlet integrating to two protons is predicted to be in the range of δ 3.7-3.8 ppm, corresponding to the methylene group attached to the phenyl ring.

-

Aromatic Protons: The para-substituted phenyl ring will give rise to two doublets in the aromatic region (δ 7.2-7.7 ppm), each integrating to two protons. The protons closer to the electron-withdrawing cyano group are expected to be deshielded and appear further downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

-

Ethyl Carbons: The methyl carbon of the ethyl group is expected around δ 14 ppm, while the methylene carbon should appear around δ 61 ppm.

-

Benzylic Carbon: The benzylic carbon is predicted to resonate in the region of δ 40-45 ppm.

-

Aromatic Carbons: The spectrum will show signals for the four distinct aromatic carbons. The carbon bearing the cyano group will be significantly deshielded.

-

Nitrile Carbon: The carbon of the cyano group (C≡N) will have a characteristic chemical shift in the range of δ 118-120 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear around δ 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in Ethyl 2-(4-cyanophenyl)acetate.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C=O Stretch: A strong, sharp absorption band will be present in the range of 1735-1750 cm⁻¹, corresponding to the ester carbonyl group.[3]

-

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ will indicate the C-O single bond of the ester.[3]

-

Aromatic C-H and C=C Stretches: The spectrum will also feature characteristic absorptions for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 189.07898 Da.[4] High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

Synthesis Protocol

The synthesis of Ethyl 2-(4-cyanophenyl)acetate can be achieved through the esterification of 4-cyanophenylacetic acid. The following protocol is adapted from a similar procedure for the synthesis of the corresponding methyl ester.

Reaction: 4-cyanophenylacetic acid + Ethanol → Ethyl 2-(4-cyanophenyl)acetate

Materials:

-

4-Cyanophenylacetic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenylacetic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Ethyl 2-(4-cyanophenyl)acetate.

Caption: Synthesis workflow for Ethyl 2-(4-cyanophenyl)acetate.

Applications in Pharmaceutical and Chemical Synthesis

Ethyl 2-(4-cyanophenyl)acetate is a valuable building block in organic synthesis due to the presence of two reactive functional groups. The active methylene group, flanked by the electron-withdrawing phenyl and ester groups, can be readily deprotonated to form a nucleophilic carbanion, making it suitable for various carbon-carbon bond-forming reactions.

While specific, large-scale industrial applications are not extensively documented in publicly available literature, its structural motifs are present in several biologically active molecules. For instance, the related compound, ethyl cyanoacetate, is a key precursor in the synthesis of the anti-gout medication Febuxostat .[5][6][7][8] The synthesis of Febuxostat involves the formation of a thiazole ring, a reaction in which a cyanoacetate derivative could potentially participate.

Furthermore, phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). For example, the synthesis of Etodolac involves the construction of a pyrano[3,4-b]indole ring system, where a substituted phenylacetic acid derivative could serve as a starting material.[9][10][11][12] The presence of the cyano group in Ethyl 2-(4-cyanophenyl)acetate offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, thereby expanding its synthetic utility.

Caption: Potential synthetic applications of Ethyl 2-(4-cyanophenyl)acetate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(4-cyanophenyl)acetate. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[13]

-

Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[13]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Keep away from heat, sparks, and open flames.[15]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[14]

In case of accidental exposure, it is crucial to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[15][16][17]

Conclusion

Ethyl 2-(4-cyanophenyl)acetate is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its well-defined physicochemical properties and predictable spectroscopic characteristics, coupled with its straightforward synthesis, make it an attractive building block for synthetic chemists. While its direct application in the synthesis of currently marketed drugs is not widely published, its structural relationship to key intermediates in the synthesis of drugs like Febuxostat and Etodolac highlights its potential for the development of novel therapeutic agents. As the demand for new and efficient synthetic methodologies continues to grow, the utility of bifunctional reagents such as Ethyl 2-(4-cyanophenyl)acetate is poised to expand, making it a compound of considerable interest for future research and development endeavors.

References

-

The Royal Society of Chemistry. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53354. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

European Patent Office. (2010, December 29). A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Pharmapproach. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]

-

New Drug Approvals. (2016, July 11). Febuxostat. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]

- Google Patents. (n.d.). CN102964313A - Synthetic method of febuxostat.

- Google Patents. (n.d.). US8969582B2 - Preparation of febuxostat.

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

PubMed. (n.d.). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Spectra of ethyl acetate. (n.d.). Retrieved from [Link]

-

Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(4-cyanophenyl)acetate (C11H11NO2). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

Sources

- 1. CAS # 1528-41-2, Ethyl (4-cyanophenyl)acetate, (4-Cyanophenyl)acetic acid ethyl ester, 4-Cyanobenzeneacetic acid ethyl ester, NSC 130982 - chemBlink [chemblink.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. PubChemLite - Ethyl 2-(4-cyanophenyl)acetate (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. data.epo.org [data.epo.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]

- 8. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 9. jetir.org [jetir.org]

- 10. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. researchgate.net [researchgate.net]

- 12. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. meridianbioscience.com [meridianbioscience.com]

- 16. leap.epa.ie [leap.epa.ie]

- 17. fishersci.com [fishersci.com]

The Strategic Role of Ethyl 2-((4-cyanophenyl)amino)acetate in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the multifaceted role of Ethyl 2-((4-cyanophenyl)amino)acetate as a pivotal scaffold and versatile intermediate in contemporary drug discovery and development. We will delve into its synthesis, chemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential. This guide will move beyond a simple recitation of facts to explain the causal relationships behind experimental choices and to highlight the strategic thinking that leverages this molecule's unique structural features.

Introduction: Unveiling a Privileged Scaffold

This compound, a seemingly unassuming molecule, has emerged as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, by presenting appropriate pharmacophoric features in a favorable spatial arrangement. The core structure of this compound, featuring a 4-cyanophenyl group linked to an ethyl acetate moiety via a secondary amine, provides an ideal starting point for the synthesis of a diverse array of bioactive compounds.

The key attributes that contribute to its privileged status include:

-

The 4-cyanophenyl group: The cyano (-C≡N) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key recognition element for various biological targets. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.

-

The secondary amine linker: This flexible linker allows for the introduction of various substituents, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological activity. It can also participate in crucial hydrogen bonding interactions within a receptor's binding pocket.

-

The ethyl acetate moiety: This ester group can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy for improving aqueous solubility and creating prodrugs. It also provides a convenient handle for further chemical modifications.

This guide will explore how these features are exploited in the design and synthesis of novel therapeutic agents across different disease areas.

Synthetic Strategies and Methodologies

The efficient and scalable synthesis of this compound and its derivatives is crucial for its widespread use in drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and the specific downstream applications.

Reductive Amination: A Common and Efficient Route

A prevalent method for the synthesis of this compound involves the reductive amination of p-cyanobenzaldehyde with an amino acid ester hydrochloride, such as ethyl glycinate hydrochloride.

Reaction Scheme:

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of p-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethyl glycinate hydrochloride (1.0-1.2 eq) and a mild base like triethylamine or sodium acetate (1.0-1.2 eq) to neutralize the hydrochloride salt.

-

Formation of the Schiff Base: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH) (1.0-1.5 eq), portion-wise to the reaction mixture. The choice of reducing agent is critical; milder reagents are often preferred to avoid reduction of the cyano group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The true value of this compound lies in its role as a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various diseases, including cancer, cardiovascular disorders, and neurological conditions.

Anticancer Agents

The 4-cyanophenyl moiety is a common feature in many potent anticancer agents. Derivatives of this compound have been investigated for their potential as kinase inhibitors and antiproliferative agents.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

| Modification Site | Structural Change | Impact on Anticancer Activity | Reference |

| Amine Linker | Acylation with various aromatic/heterocyclic acids | Introduction of specific ring systems can enhance binding to kinase active sites. | [1] |

| Ethyl Acetate Moiety | Conversion to amides or other functional groups | Can modulate solubility, cell permeability, and metabolic stability. | [2] |

| 4-Cyanophenyl Group | Bioisosteric replacement of the cyano group | Can improve pharmacokinetic properties and reduce potential toxicity. | [3][4] |

One notable example is the development of thiazol-2-ylhydrazone derivatives incorporating a 4-cyanophenyl group, which have demonstrated significant anticancer efficacy against various carcinoma cell lines.[1] These compounds often induce cancer cell death via caspase-dependent apoptosis.[1]

Illustrative Signaling Pathway:

Caption: General mechanism of action for kinase inhibitor-based anticancer drugs derived from the 4-cyanophenyl scaffold.

Dual Aromatase-Sulfatase Inhibitors for Hormone-Dependent Cancers

In the context of hormone-dependent cancers, such as breast cancer, derivatives of the 4-cyanophenyl structure have been explored as dual inhibitors of aromatase and steroid sulfatase (STS).[5] Aromatase is a key enzyme in estrogen biosynthesis, while STS is involved in the formation of active steroids from inactive sulfate precursors. Dual inhibition offers a promising therapeutic strategy.

Structure-activity relationship studies on 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have revealed that the position and nature of halogen substituents on the phenyl sulfamate ring significantly impact the inhibitory activity against both enzymes.[5] For instance, di-meta-halogenated derivatives have shown improved aromatase inhibitory potency compared to their mono-halogenated counterparts.[5]

Intermediate in the Synthesis of Marketed Drugs: The Case of Dabigatran Etexilate

This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[6][7] In this synthesis, the core scaffold is elaborated through a series of reactions to construct the final complex drug molecule.

Synthetic Workflow:

Caption: Simplified synthetic workflow illustrating the use of this compound as an intermediate for Dabigatran Etexilate.

Bioisosteric Replacements of the Cyano Group

While the cyano group is often a key pharmacophoric element, it can sometimes be associated with metabolic liabilities or off-target toxicities. Therefore, medicinal chemists frequently explore bioisosteric replacements to mitigate these issues while retaining or improving biological activity.

Common bioisosteres for the cyano group include:

-

Halogens (F, Cl, Br): These can mimic the size and electronic properties of the cyano group.

-

Trifluoromethyl (-CF3): This group is a strong electron-withdrawing group and can enhance metabolic stability.

-

Oxadiazoles and other five-membered heterocycles: These can act as hydrogen bond acceptors and mimic the steric profile of the cyano group.[4][8]

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific target and the desired physicochemical properties of the final compound.

Conclusion and Future Perspectives

This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple modifiable sites make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated success of its derivatives in various therapeutic areas, including oncology and cardiovascular medicine, underscores its significance as a privileged scaffold.

Future research efforts are likely to focus on:

-

Expansion of Therapeutic Applications: Exploring the potential of this compound derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

-

Development of Novel Bioisosteric Replacements: Designing and synthesizing novel bioisosteres for the cyano group to further optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Application in Targeted Drug Delivery: Incorporating this scaffold into more sophisticated drug delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, to enhance target specificity and reduce systemic toxicity.

References

- This is a placeholder for a general reference on privileged scaffolds in medicinal chemistry.

- This is a placeholder for a general reference on reductive amin

-

Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

- An improved process for the preparation of dabigatran etexilate mesylate.

- This is a placeholder for a general reference on kinase inhibitors in cancer therapy.

- This is a placeholder for a general reference on dual-target inhibitors.

- This is a placeholder for a general reference on the synthesis of Dabig

- This is a placeholder for a general reference on bioisosterism in drug design.

-

Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. ResearchGate. [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed. [Link]

-

Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Pharmaffiliates. [Link]

Sources

- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2014020555A2 - An improved process for the preparation of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Anticoagulant Synthesis: A Technical Guide to Ethyl 2-((4-cyanophenyl)amino)acetate

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-cyanophenyl)amino)acetate stands as a pivotal, yet often unheralded, synthetic intermediate in the landscape of modern medicinal chemistry. Its true significance is realized through its corresponding carboxylic acid, N-(4-cyanophenyl)glycine, a critical precursor in the industrial synthesis of Dabigatran. Dabigatran, a potent direct thrombin inhibitor, is a cornerstone of anticoagulant therapy for the prevention of stroke and systemic embolism. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and, most critically, its application as a key building block in the synthesis of advanced pharmaceutical agents. Authored from the perspective of a Senior Application Scientist, this document furnishes field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability for professionals in drug development and organic synthesis.

Introduction: Strategic Importance in Pharmaceutical Synthesis

In the intricate multi-step syntheses that characterize modern drug manufacturing, the strategic selection of intermediates is paramount.[1][2] These molecular scaffolds must be readily accessible, possess versatile reactivity, and efficiently introduce key structural motifs into the final active pharmaceutical ingredient (API). This compound, and its immediate precursor N-(4-cyanophenyl)glycine, perfectly embody these principles.

The molecule incorporates a p-cyanophenyl group, a feature prevalent in many bioactive compounds, linked to an ethyl acetate moiety via a secondary amine. This arrangement provides two key points of reactivity: the nucleophilic secondary amine and the electrophilic ester carbonyl. This dual reactivity allows for its seamless integration into complex synthetic pathways. Its most notable application is in the synthesis of the benzimidazole core of Dabigatran, where the N-(4-cyanophenyl)glycine unit is coupled with an ortho-diaminoarene fragment.[3][4]

This guide will illuminate the synthesis of this crucial intermediate, explore its role in the construction of Dabigatran, and provide the detailed technical data necessary for its effective utilization in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a synthetic intermediate is a prerequisite for its safe and effective handling in a laboratory setting.

Technical Data Summary

While specific experimental data for this compound is not widely published, the properties of its immediate precursor, N-(4-cyanophenyl)glycine, are well-documented. The esterification to the title compound follows predictable chemical principles.

| Property | Value (N-(4-cyanophenyl)glycine) | Reference |

| CAS Number | 42288-26-6 | [5] |

| Molecular Formula | C₉H₈N₂O₂ | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| Appearance | White to Pale Yellow Solid | [6] |

| Melting Point | 237 °C (decomposes) | [6] |

| Solubility | Slightly soluble in Dichloromethane, DMSO, Methanol | [7] |

| Purity (Typical) | >98% (HPLC) | [7] |

Spectroscopic data (¹H NMR, ¹³C NMR) for N-(4-cyanophenyl)glycine is available from commercial suppliers and research literature and is crucial for quality control.[8]

Safety & Handling

As a prudent laboratory practice, this compound should be handled with the standard precautions applied to aromatic amines and cyano-containing compounds. Based on data for structurally related compounds, the following hazards should be considered:

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Use in a well-ventilated fume hood is mandatory.

Synthesis Pathway and Mechanism

The synthesis of this compound is most logically and efficiently achieved via a two-step process: first, the synthesis of the N-(4-cyanophenyl)glycine precursor, followed by a standard esterification. This approach ensures high purity of the intermediate acid, which is critical for its subsequent use in pharmaceutical synthesis.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of N-(4-cyanophenyl)glycine

The formation of the glycine precursor is a classical nucleophilic substitution reaction. The amino group of 4-aminobenzonitrile acts as the nucleophile, attacking the electrophilic α-carbon of a haloacetic acid.

-

Causality of Experimental Choices:

-

Reactants: 4-Aminobenzonitrile is the logical starting material, providing the core aromatic and nitrile functionalities. Bromoacetic acid is often used due to the higher reactivity of the C-Br bond compared to the C-Cl bond in chloroacetic acid, though the latter is a more cost-effective option for industrial scale-up.[10]

-

Solvent: Water is an excellent, green, and economical solvent for this reaction. It readily dissolves the haloacetic acid and facilitates the reaction between the reactants upon heating.[10]

-

Temperature: Heating the reaction mixture (typically to 100-110 °C) is necessary to overcome the activation energy for the nucleophilic substitution, driving the reaction to completion in a reasonable timeframe.[6][10]

-

Work-up: The product conveniently precipitates from the aqueous solution upon cooling, allowing for a simple isolation by filtration. A subsequent purification can be performed by converting the crude product to its sodium salt and re-acidifying to precipitate the purified acid, effectively removing unreacted starting materials and inorganic salts.[6][10]

-

Step 2: Fischer Esterification

The conversion of the carboxylic acid to the ethyl ester is a classic Fischer esterification.

-

Causality of Experimental Choices:

-

Reagents: Ethanol serves as both the solvent and the reactant. A catalytic amount of a strong acid, typically concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Conditions: The reaction is an equilibrium process. Refluxing the mixture serves to increase the reaction rate and to help drive the equilibrium towards the product side by removing the water formed as a byproduct (if a Dean-Stark apparatus is used, though often an excess of ethanol is sufficient).

-

Application in the Synthesis of Dabigatran

The primary and most significant application of this intermediate family is in the manufacture of Dabigatran. In the patented synthesis pathways, N-(4-cyanophenyl)glycine is the key component that is coupled with an o-phenylenediamine derivative to construct the central benzimidazole ring system.[4]

Caption: Role of N-(4-cyanophenyl)glycine in Dabigatran synthesis.

The process typically involves activating the carboxylic acid of N-(4-cyanophenyl)glycine with a coupling agent such as N,N'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC).[4] This forms a highly reactive acyl intermediate. This intermediate then reacts with one of the amino groups of the o-phenylenediamine derivative (Compound VI in many patented schemes) to form an amide bond. Subsequent intramolecular cyclization, often promoted by heating in a solvent like acetic acid, leads to the formation of the benzimidazole ring, yielding the core structure of Dabigatran (Compound IV).[4] This core is then subjected to further chemical modifications to yield the final API, Dabigatran etexilate.

Experimental Protocols

The following protocols are presented as a self-validating system, grounded in published and patented methodologies.

Protocol 1: Synthesis of N-(4-cyanophenyl)glycine

This protocol is adapted from established procedures for the N-alkylation of 4-aminobenzonitrile with haloacetic acids.[6][10]

-

Materials:

-

4-Aminobenzonitrile (1.0 eq)

-

Bromoacetic Acid (1.2 eq)

-

Deionized Water

-

Sodium Bicarbonate (for purification)

-

Hydrochloric Acid (for purification)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzonitrile and deionized water to form a suspension.

-

Add bromoacetic acid to the suspension.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction vessel to room temperature, then further cool in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purification (Optional but Recommended): Suspend the crude product in water and add a saturated solution of sodium bicarbonate until the solid dissolves and the solution is basic. Filter to remove any insoluble impurities. Re-acidify the filtrate with dilute hydrochloric acid until the product precipitates completely.

-

Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 80-100 °C.

-

-

Expected Outcome: A white to off-white solid with a yield of 85-95% and HPLC purity >99%.[10]

Protocol 2: Synthesis of this compound

This protocol is a generalized Fischer esterification procedure, a standard and reliable method for this transformation.

-

Materials:

-

N-(4-cyanophenyl)glycine (1.0 eq)

-

Absolute Ethanol (as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Procedure:

-

Suspend N-(4-cyanophenyl)glycine in a generous excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v of the ethanol volume) to the stirred suspension.

-

Heat the mixture to reflux and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC, observing the disappearance of the starting carboxylic acid.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer to ensure it is basic.

-

Separate the organic layer and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

-

-

Expected Outcome: A solid product, representing the title compound.

Conclusion

This compound, primarily through its acid precursor, represents a quintessential example of a strategic synthetic intermediate. Its straightforward, high-yielding synthesis and its crucial role in the construction of the multi-billion-dollar anticoagulant Dabigatran underscore its importance to the pharmaceutical industry. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the authoritative, practical knowledge required to leverage this versatile building block in their synthetic endeavors, fostering innovation in medicinal chemistry.

References

-

PubChem. (n.d.). N-(4-Cyanophenyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method.

-

LookChem. (n.d.). N-(4-Cyanophenyl)glycine: A Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.

-

Justia Patents. (2017). Process for the synthesis of dabigatran and its intermediates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(4-Cyanophenyl)-glycine. Retrieved from [Link]

-

BioCrick. (n.d.). N-(4-Cyanophenyl)glycine. Retrieved from [Link]

- Mould, D. P., et al. (n.d.). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1.

-

European Patent Office. (n.d.). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]

-

Park, M.-S., & Park, H.-S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. YAKHAK HOEJI, 47(5), 276-282. Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. patents.justia.com [patents.justia.com]

- 3. N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6 [chemicalbook.com]

- 5. N-(4-Cyanophenyl)glycine | CAS:42288-26-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-(4-Cyanophenyl)glycine | 42288-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. N-(4-CYANO-PHENYL)-GLYCINE synthesis - chemicalbook [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety [yakhak.org]

Literature review of cyanophenylamino acetate synthesis

An In-Depth Technical Guide to the Synthesis of Cyanophenylamino Acetates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of cyanophenylamino acetates. We will delve into the core synthetic methodologies, explore the mechanistic underpinnings of these reactions, and provide practical, field-proven insights to guide experimental design. Our focus is not merely on procedural steps but on the causality behind them, ensuring a robust and reproducible approach to synthesizing these valuable chemical entities.

Introduction: The Significance of Cyanophenylamino Acetates

Cyanophenylamino acetates and their direct precursors, α-(cyanophenylamino)acetonitriles, are pivotal structural motifs in medicinal chemistry and materials science. The presence of both a nitrile group and an amino acid-like scaffold makes them versatile building blocks for a wide range of applications.[1] The nitrile moiety often acts as a key pharmacophore, serving as a hydrogen bond acceptor or a bioisostere for a carbonyl group, which is crucial for binding to enzyme active sites.[2] These compounds are precursors to unnatural amino acids and have been investigated for their potential in treating conditions such as hypercoagulable diseases.[3][4]

This guide will primarily focus on the most established and efficient method for their synthesis—the Strecker reaction—while also exploring modern catalytic alternatives and the critical aspect of asymmetric synthesis for producing chirally pure compounds essential for pharmaceutical applications.[5]

The Strecker Reaction: A Cornerstone of α-Aminonitrile Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most effective and widely applied methods for preparing α-aminonitriles, the immediate precursors to the target acetate compounds.[3] It is a one-pot, three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source.[6][7][8]

Reaction Mechanism

The reaction proceeds through two primary stages: the formation of an iminium ion followed by the nucleophilic addition of cyanide.

-

Imine/Iminium Ion Formation: The reaction initiates with the condensation of an amine (e.g., 4-aminobenzonitrile) with an aldehyde (e.g., formaldehyde or a protected equivalent). This process is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde's carbonyl group for nucleophilic attack by the amine.[9][10] The resulting hemiaminal intermediate then dehydrates to form an imine, which is subsequently protonated to yield a highly electrophilic iminium ion.[8][11]

-

Cyanide Addition: A cyanide anion (from sources like KCN, NaCN, or TMSCN) then attacks the electrophilic carbon of the iminium ion.[11] This step forms the crucial carbon-carbon bond, yielding the stable α-aminonitrile product.

-

Hydrolysis (Optional Step to Acetate): The resulting α-(cyanophenylamino)acetonitrile can be hydrolyzed under acidic or basic conditions to afford the final 2-(cyanophenylamino)acetic acid (acetate) product.[3][7]

Caption: The generalized mechanism of the Strecker reaction.

Critical Experimental Parameters and Rationale

The success of the Strecker synthesis hinges on the careful selection of reagents and conditions.

| Parameter | Options | Rationale & Causality |

| Cyanide Source | KCN, NaCN, HCN | Highly effective but extremely toxic; HCN is a gas requiring specialized handling.[7] |

| Trimethylsilyl cyanide (TMSCN) | A less toxic, liquid alternative that is highly effective. Often used with a Lewis acid catalyst to facilitate the reaction.[1][10] | |

| Catalyst | Brønsted Acids (e.g., Acetic Acid) | Protonates the carbonyl group, accelerating imine formation.[9] |

| Lewis Acids (e.g., In, Ti-complexes) | Activates the imine for nucleophilic attack by the cyanide source, making the imine carbon more electrophilic.[9][10] | |

| Organocatalysts (e.g., Imidazole-based) | Can act as both a Brønsted acid and a base, promoting different steps of the reaction mechanism.[1] | |

| Solvent | Water, Methanol, Dichloromethane | Choice depends on the solubility of reactants and the catalyst system used. Water can be an environmentally benign option.[7][10] |

| Solvent-Free | Offers a "green" chemistry approach, often leading to higher reaction rates and simpler workups.[3] |

Experimental Protocol: Indium-Catalyzed Strecker Reaction in Water

This protocol is adapted from a literature procedure demonstrating a green and efficient synthesis of α-aminonitriles.[10]

Objective: To synthesize 2-((4-cyanophenyl)amino)acetonitrile.

Reagents:

-

4-aminobenzonitrile (1 mmol, 118 mg)

-

Formaldehyde (37% in H₂O, 1.2 mmol, 97 µL)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 159 µL)

-

Indium powder (10 mol%, 0.1 mmol, 11.5 mg)

-

Deionized Water (2 mL)

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 10 mL round-bottom flask, add 4-aminobenzonitrile (1 mmol) and deionized water (2 mL).

-

Add formaldehyde (1.2 mmol) and indium powder (10 mol%) to the mixture.

-

Add TMSCN (1.2 mmol) dropwise to the stirring suspension at room temperature.

-

Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Upon completion (typically 1-2 hours), add diethyl ether (10 mL) to the reaction mixture.

-

Filter the solution to remove the indium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with brine (2 x 5 mL) and water (1 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel to afford the pure α-aminonitrile.

Modern Synthetic Alternatives

While the Strecker reaction is a workhorse, modern organometallic chemistry offers alternative routes that proceed via different mechanisms, such as direct C-H or C-N bond functionalization.

Catalytic Cyanation of C-N Bonds

A novel and powerful strategy involves the direct replacement of an amino group with a nitrile. Recent work has demonstrated the nickel-catalyzed cyanation of α-aryl amines using CO₂/NH₃ as a cyanide-free source.[12] This method is advantageous as it avoids the use of toxic metal cyanides. The reaction proceeds through a reductive cyanation pathway, offering a unique approach to synthesizing α-aryl nitriles from readily available amine precursors.[12]

Caption: Conceptual workflow for C-N bond cyanation.

The Challenge of Asymmetry

The classical Strecker synthesis produces a racemic mixture of α-amino acids, which is a significant drawback for pharmaceutical development where single enantiomers are often required.[5][6][8] Consequently, the development of asymmetric Strecker reactions has been a major focus of research.

Strategies for Enantioselective Synthesis:

-

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the imine intermediate, directing the cyanide attack to one face of the molecule preferentially.[3][13]

-

Biocatalysis: Engineered enzymes, such as transaminases, can be used to synthesize chiral amines from ketones with extremely high enantioselectivity, offering a green and highly efficient alternative to traditional chemical catalysis.[14]

Caption: Asymmetric induction using a chiral catalyst.

Purification and Spectroscopic Characterization

Rigorous purification and characterization are essential to validate the synthesis of the target compound.

-

Purification: Flash column chromatography is the most common method for purifying α-aminonitriles, effectively separating the product from unreacted starting materials and byproducts.[7][15]

-

Characterization: The structure of 2-(4-cyanophenylamino)acetic acid has been extensively studied.[4] Key spectroscopic signatures to confirm its identity include:

-

FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

¹H NMR: Characteristic signals for the aromatic protons on the cyanophenyl ring, a singlet for the α-proton, and a broad signal for the N-H proton.

-

¹³C NMR: A signal in the range of 118-125 ppm for the nitrile carbon, along with signals for the aromatic carbons and the α-carbon.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound.

-

Conclusion and Future Outlook

The synthesis of cyanophenylamino acetates is a well-established field, with the Strecker reaction providing a reliable and versatile foundation. The primary value of this guide lies in its elucidation of the causal factors that drive reaction outcomes—from the choice of cyanide source to the role of the catalyst. For professionals in drug discovery, understanding these fundamentals is key to troubleshooting syntheses and adapting protocols for novel derivatives.

Future advancements will likely focus on enhancing the efficiency and environmental safety of these syntheses. The development of more active and selective chiral catalysts for asymmetric variants and the broader application of cyanide-free methodologies, such as C-N bond cyanation, represent exciting frontiers in this area. These innovations will continue to make cyanophenylamino acetates and their derivatives readily accessible for the discovery of next-generation therapeutics.

References

-

Title: Strecker amino acid synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Strecker Synthesis Source: NROChemistry URL: [Link]

-

Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

-

Title: Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate Source: CABI Digital Library URL: [Link]

-

Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: PMC - NIH URL: [Link]

-

Title: Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies Source: PMC - NIH URL: [Link]

-

Title: Strecker amino acid synthesis Source: chemeurope.com URL: [Link]